molecular formula C13H16BrNO5 B13540754 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid

5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid

Cat. No.: B13540754
M. Wt: 346.17 g/mol
InChI Key: YFGDVBAXJXCCJL-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid: is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methoxy group attached to the benzene ring. It is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5-position. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of benzylisothioureas, which are potent divalent metal transporter 1 (DMT1) inhibitors .

Biology: The compound is used in biological research to study the effects of various substitutions on the benzene ring and their impact on biological activity. It serves as a building block for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is used to develop new pharmaceutical agents. Its derivatives have shown potential in various therapeutic areas, including anti-inflammatory and anticancer research .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The bromine atom and methoxy group also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid is unique due to the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications. The combination of bromine, methoxy, and Boc-protected amino groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C13H16BrNO5

Molecular Weight

346.17 g/mol

IUPAC Name

5-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)8(14)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17)

InChI Key

YFGDVBAXJXCCJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)Br)OC

Origin of Product

United States

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